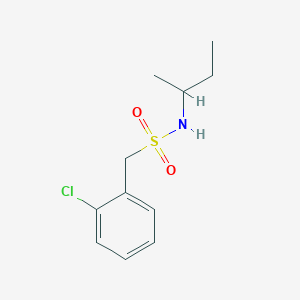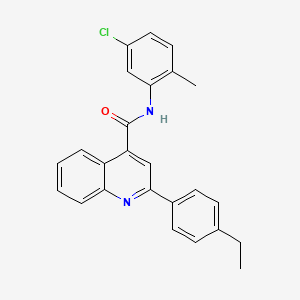![molecular formula C21H20N2O4 B4767746 isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)
isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate
Übersicht
Beschreibung
Isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IMB or Isopropyl 4-Methyl-3-Phenylisoxazole-5-Carboxylate. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
IMB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, IMB reduces the production of prostaglandins, leading to a reduction in inflammation and pain. Additionally, IMB has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
IMB has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. IMB has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
IMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, there are also limitations to using IMB in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its effectiveness may vary depending on the experimental conditions, making it important to carefully design experiments to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on IMB. One area of future research could be to further investigate its mechanism of action and its potential applications in the treatment of pain and inflammation-related disorders. Additionally, further research could be done to explore its potential use in cancer research and the development of new drugs. Finally, further studies could be conducted to optimize the synthesis method and purification of IMB to improve its availability for research purposes.
Conclusion:
In conclusion, Isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is a promising compound for scientific research. It has been studied for its anti-inflammatory and analgesic properties, its potential use in cancer research, and its use as a tool in biochemical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of IMB in scientific research.
Wissenschaftliche Forschungsanwendungen
IMB has been studied for its potential applications in various scientific research areas. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in cancer research, as it has shown to inhibit the growth of cancer cells. Additionally, IMB has been studied for its potential use in the development of new drugs and as a tool in biochemical research.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13(2)26-21(25)16-9-11-17(12-10-16)22-20(24)18-14(3)27-23-19(18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJQIRXOHLHCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(4-methoxyphenyl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4767688.png)
![N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4767695.png)
![5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4767700.png)
![2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4767706.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
![3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767730.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4767734.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4767742.png)

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)